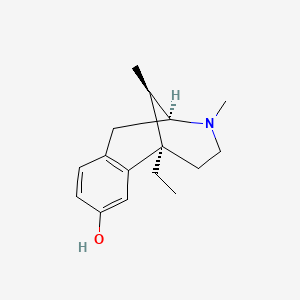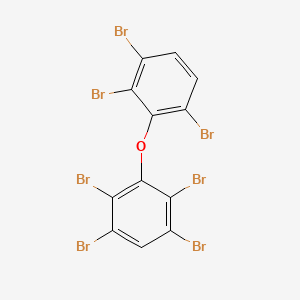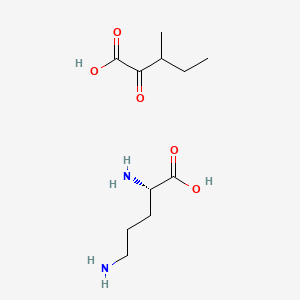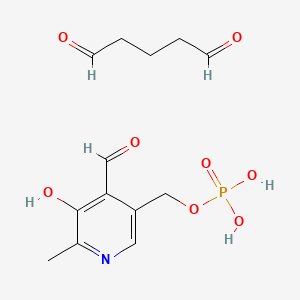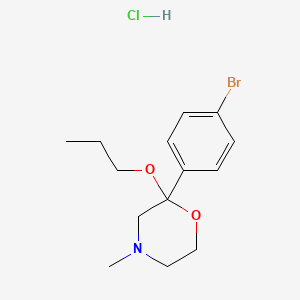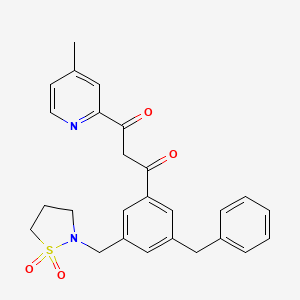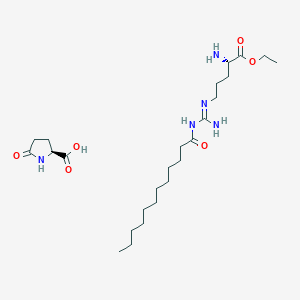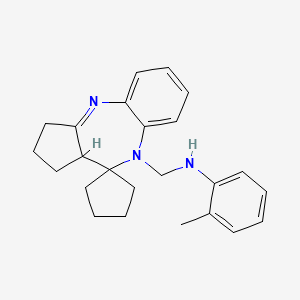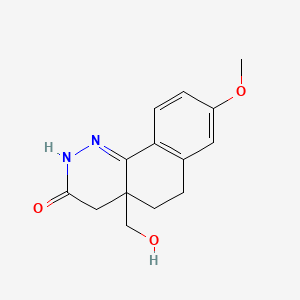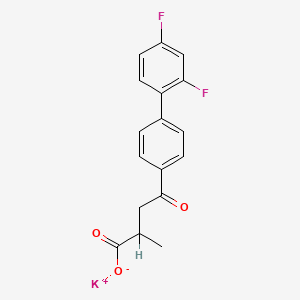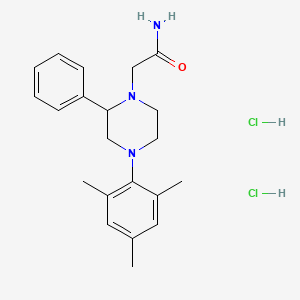
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and an acetamide moiety. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the phenyl groups: Phenylation reactions using phenyl halides and suitable catalysts like palladium or nickel complexes.
Acetamide formation: Acetylation of the amine group using acetic anhydride or acetyl chloride.
Final conversion to dihydrochloride: Treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Catalyst recycling: To reduce costs and environmental impact.
Purification techniques: Such as crystallization and chromatography to ensure the final product’s quality.
化学反応の分析
Types of Reactions
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and suitable catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
科学的研究の応用
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways involved: Various biochemical pathways, depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylethynyl-phenylamine: Shares structural similarities but differs in functional groups.
2-Phenyl-N-(2,4,6-trimethylphenyl)acetamide: Similar core structure but lacks the piperazine ring.
Uniqueness
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its combination of a piperazine ring, phenyl groups, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
121513-32-4 |
|---|---|
分子式 |
C21H29Cl2N3O |
分子量 |
410.4 g/mol |
IUPAC名 |
2-[2-phenyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-15-11-16(2)21(17(3)12-15)24-10-9-23(14-20(22)25)19(13-24)18-7-5-4-6-8-18;;/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H2,22,25);2*1H |
InChIキー |
MWIIDNXBCIIGFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)C3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


